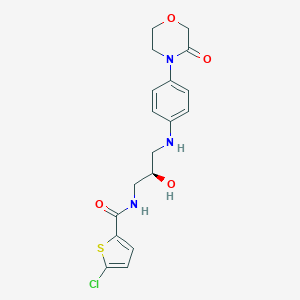

(R)-5-Chloro-N-(2-hydroxy-3-((4-(3-oxomorpholino)phenyl)amino)propyl)thiophene-2-carboxamide

概要

説明

(R)-5-Chloro-N-(2-hydroxy-3-((4-(3-oxomorpholino)phenyl)amino)propyl)thiophene-2-carboxamide is a complex organic compound with a molecular formula of C18H20ClN3O4S

準備方法

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step organic synthesis process. The general approach involves the following steps:

Formation of the Morpholine Derivative: The morpholine ring is formed by reacting a suitable amine with formaldehyde and formic acid.

Attachment of the Phenyl Group: The phenyl group is introduced through a nucleophilic substitution reaction.

Introduction of the Chloro Group: Chlorination is achieved using a chlorinating agent such as thionyl chloride.

Coupling with Thiophene-2-carboxamide: The final step involves coupling the chloro-substituted intermediate with thiophene-2-carboxamide under specific reaction conditions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring the use of reactors and equipment designed for large-scale chemical reactions. The process would be optimized for efficiency, yield, and purity, with rigorous quality control measures in place.

Types of Reactions:

Reduction: Reduction reactions may involve the addition of hydrogen or the removal of oxygen atoms.

Substitution: Substitution reactions can occur at various positions on the compound, often involving the replacement of a functional group with another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like hydrochloric acid, acetic anhydride, and various halides are used in substitution reactions.

Major Products Formed:

Oxidation Products: Various hydroxylated or carboxylated derivatives.

Reduction Products: Reduced forms of the compound, often with fewer oxygen atoms.

Substitution Products: Derivatives with different functional groups replacing the original ones.

科学的研究の応用

Antitumor Activity

Recent studies have highlighted the antitumor properties of thiophene-2-carboxamide derivatives, including the compound . Research indicates that these compounds can induce apoptosis in cancer cells, particularly in chronic myelogenous leukemia (CML) models. For instance, a derivative demonstrated significant cytotoxic effects at low micromolar concentrations, triggering apoptotic pathways through caspase activation and mitochondrial dysfunction .

Key Findings:

- Cytotoxicity : Induces cell death in CML cells at concentrations as low as 2.5 μM.

- Mechanism : Involves mitochondrial targeting and activation of apoptotic signaling pathways.

Antiviral Properties

Another promising application of thiophene carboxamide compounds is their antiviral activity , specifically against foot-and-mouth disease virus (FMDV). A study reported that these compounds effectively inhibit FMDV replication while exhibiting low toxicity to host cells. This suggests their potential as therapeutic agents for viral infections, particularly in veterinary medicine .

Key Findings:

- Efficacy : Demonstrated ability to inhibit FMDV replication.

- Toxicity Profile : Low toxicity observed in cell cultures.

Central Nervous System Activity

The compound also shows potential for use in treating central nervous system disorders. Thiophene-2-carboxamide derivatives have been tested for their ability to modulate neurotransmitter systems, showing promise in reducing symptoms associated with various neurological conditions .

Key Findings:

- Neuropharmacological Effects : Exhibits activity in animal models for CNS disorders.

- Safety : Low toxicity reported at effective doses.

Structure-Activity Relationship Studies

Understanding the structure-activity relationships (SAR) of thiophene derivatives is crucial for optimizing their pharmacological properties. Research has focused on modifying side chains and functional groups to enhance potency and selectivity for biological targets .

Key Findings:

- Optimization : Structural modifications lead to improved efficacy against specific targets.

- Diversity of Activity : Variations in chemical structure yield different biological activities.

Data Table: Summary of Applications

作用機序

The exact mechanism of action of this compound depends on its specific application. Generally, it may involve binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The pathways involved could include signal transduction, gene expression regulation, or metabolic processes.

類似化合物との比較

Rivaroxaban: A well-known anticoagulant that shares structural similarities.

Other Thiophene Derivatives: Various thiophene-based compounds used in medicinal chemistry.

生物活性

(R)-5-Chloro-N-(2-hydroxy-3-((4-(3-oxomorpholino)phenyl)amino)propyl)thiophene-2-carboxamide, commonly referred to as a derivative of thiophene, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is noted for its structural similarity to other pharmacologically active agents, particularly those targeting coagulation pathways.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 409.89 g/mol. The compound features a thiophene ring, a chloro substituent, and a morpholino group, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C18H20ClN3O4S |

| Molecular Weight | 409.89 g/mol |

| CAS Number | 721401-53-2 |

| IUPAC Name | This compound |

The biological activity of this compound is primarily linked to its role as a competitive inhibitor of Factor Xa, similar to rivaroxaban, a well-known anticoagulant. By inhibiting Factor Xa, the compound disrupts the coagulation cascade, preventing the formation of fibrin clots and thus exhibiting potential therapeutic effects in thromboembolic conditions.

Biochemical Pathways

The inhibition of Factor Xa affects both intrinsic and extrinsic coagulation pathways. This mechanism is crucial for developing therapies aimed at managing conditions such as deep vein thrombosis (DVT) and pulmonary embolism (PE).

Pharmacokinetics

Research indicates that compounds similar to this compound exhibit rapid absorption and high oral bioavailability. These pharmacokinetic properties are essential for effective therapeutic applications.

Case Studies and Research Findings

- Stability Studies : A study highlighted the degradation products of rivaroxaban under various conditions, identifying this compound as a significant degradation product. This finding underscores the importance of understanding the stability profile of anticoagulants in clinical settings .

- Biological Assays : In vitro assays have demonstrated that this compound can effectively inhibit thrombin generation in human plasma, reinforcing its potential as an anticoagulant agent .

- Synthetic Applications : The compound serves as a valuable building block in synthetic organic chemistry, facilitating the development of more complex molecules with potential therapeutic applications .

Comparison with Similar Compounds

| Compound Name | Mechanism of Action | Clinical Use |

|---|---|---|

| Rivaroxaban | Factor Xa Inhibition | Anticoagulant |

| Apixaban | Factor Xa Inhibition | Anticoagulant |

| (R)-5-Chloro-N-(...) | Factor Xa Inhibition | Potential Anticoagulant |

特性

IUPAC Name |

5-chloro-N-[(2R)-2-hydroxy-3-[4-(3-oxomorpholin-4-yl)anilino]propyl]thiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20ClN3O4S/c19-16-6-5-15(27-16)18(25)21-10-14(23)9-20-12-1-3-13(4-2-12)22-7-8-26-11-17(22)24/h1-6,14,20,23H,7-11H2,(H,21,25)/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKMRQXXUAFSBCM-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(=O)N1C2=CC=C(C=C2)NCC(CNC(=O)C3=CC=C(S3)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCC(=O)N1C2=CC=C(C=C2)NC[C@H](CNC(=O)C3=CC=C(S3)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClN3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

721401-53-2 | |

| Record name | 5-Chloro-N-[(2R)-2-hydroxy-3-[[4-(3-oxo-4-morpholinyl)phenyl]amino]propyl]-2-thiophenecarboxamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PY38UZ4F3D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of (R)-5-Chloro-N-(2-hydroxy-3-((4-(3-oxomorpholino)phenyl)amino)propyl)thiophene-2-carboxamide in the context of the research?

A1: this compound (DP-1) is identified as a degradation product of the drug rivaroxaban under both acidic and basic hydrolytic stress conditions []. This information is crucial for understanding the stability profile of rivaroxaban and developing suitable formulations and storage conditions to maintain its quality and efficacy.

Q2: Can you provide the structural characterization of this compound as described in the research?

A2: The research provides the following structural information for DP-1:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。